molecular formula C11H15NO B8278338 [(4-Aminophenyl)cyclobutyl]methane-1-ol

[(4-Aminophenyl)cyclobutyl]methane-1-ol

Cat. No.: B8278338
M. Wt: 177.24 g/mol
InChI Key: JMEHNCLEQIQYRT-UHFFFAOYSA-N
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Description

[(4-Aminophenyl)cyclobutyl]methane-1-ol is a small organic molecule featuring a cyclobutane ring substituted with a hydroxymethyl (-CH2OH) group and a para-aminophenyl (4-NH2-C6H4) moiety. The cyclobutyl group introduces steric constraints and moderate ring strain, while the para-aminophenyl group contributes polarity and hydrogen-bonding capacity. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-aliphatic structure, which may influence solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[1-(4-aminophenyl)cyclobutyl]methanol

InChI

InChI=1S/C11H15NO/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5,13H,1,6-8,12H2

InChI Key

JMEHNCLEQIQYRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Groups

Example Compound: 1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3)

  • Key Differences: The target compound’s 4-aminophenyl group replaces the 4-methylphenyl group in 1-(4-Methylphenyl)-1-propanol.

Comparative Data :

Property [(4-Aminophenyl)cyclobutyl]methane-1-ol (Inferred) 1-(4-Methylphenyl)-1-propanol
Solubility (Polarity) Higher solubility in polar solvents (e.g., water, DMSO) due to -NH2 Lower polarity; soluble in ethanol, acetone
Boiling Point Likely higher (amine increases intermolecular H-bonding) 220–225°C (reported)
Toxicity Potential amine-related reactivity (e.g., sensitization) GHS classification: Not acutely toxic

Cycloalkyl Substituent Variations

Example Compounds : Cyclopropyl and cyclobutyl derivatives in Formula I patents

  • Key Differences :
    • Cyclobutyl vs. Cyclopropyl : Cyclobutane has higher ring strain (110 kJ/mol) than cyclopropane (115 kJ/mol), but larger bond angles (90° vs. 60°) reduce torsional strain. This impacts conformational flexibility and steric bulk.
    • Biological Activity : Patent data suggests cyclobutyl groups may enhance target binding affinity compared to cyclopropyl in certain therapeutic contexts, though specific data for the target compound are unavailable.

Comparative Data :

Property Cyclobutyl Derivatives (Target) Cyclopropyl Derivatives
Ring Strain Moderate (110 kJ/mol) High (115 kJ/mol)
Steric Bulk Larger footprint Compact
Synthetic Accessibility More challenging due to strain Easier functionalization

Alcohol Position Isomers and Functional Group Impact

Example Context: Polyamide polymers with aminophenyl groups

  • Key Insight: In aromatic polyamides derived from 3,4-bis(4-aminophenyl)thiophene isomers , the para-aminophenyl group enhances thermal stability (decomposition >400°C) and mechanical strength via hydrogen bonding.

Research Findings and Implications

Aromatic Substitution Effects: The 4-aminophenyl group in the target compound likely increases polarity and thermal stability compared to alkyl-substituted analogs (e.g., 1-(4-Methylphenyl)-1-propanol) .

Cycloalkyl Ring Impact : Cyclobutyl’s steric profile may optimize receptor binding in drug design compared to smaller rings, as suggested by patent frameworks .

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